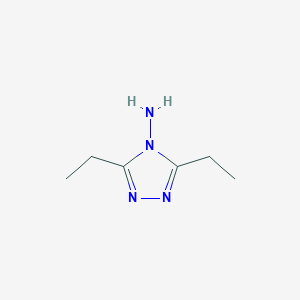

3,5-Diethyl-4h-1,2,4-triazol-4-amine

Vue d'ensemble

Description

3,5-Diethyl-4h-1,2,4-triazol-4-amine, also known as 3,5-diethyl-1,2,4-triazole, is an organic compound widely used in scientific research. It is a colorless liquid with a melting point of -25°C and a boiling point of 114°C. It is used in a variety of laboratory experiments, most notably as a precursor to other compounds. 3,5-diethyl-1,2,4-triazole is a versatile compound that has a wide range of applications in both scientific research and industrial processes.

Applications De Recherche Scientifique

Chiral Primary Amines Synthesis

3,5-Diethyl-4h-1,2,4-triazol-4-amine is used as a chiral auxiliary in synthesizing enantiomerically enriched α-aminoacetals, primary alkyl, and arylalkyl amines. This process involves various stages like imine formation, diastereoselective addition of Grignard reagent, and quaternization of the triazole auxiliary (Serradeil-Albalat et al., 2008).

One-Dimensional Polymeric Complexes

It forms one-dimensional polymeric complexes with metals like HgCl2. In such complexes, 3,5-Diethyl-4h-1,2,4-triazol-4-amine shows different conformational structures and plays a role in forming two-dimensional networks via intermolecular hydrogen bonds (Li et al., 2012).

Synthesis of Triazole Derivatives

It is involved in the synthesis of various triazole derivatives, exhibiting potential antimicrobial activities. These derivatives are synthesized from reactions with various ester ethoxycarbonylhydrazones and primary amines (Bektaş et al., 2007).

Antiosteoporotic Activities

The compound demonstrates potential in antiosteoporotic activities. For example, 3-amino-1,2,4-triazole reacts with diethyl phosphite and triethyl orthoformate, forming compounds with significant antiproliferative effects against macrophages, comparable to certain known drugs (Miszczyk et al., 2017).

Mécanisme D'action

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Pharmacokinetics

The compound has a molecular weight of 14018600, a density of 121g/cm3, and a boiling point of 3116ºC at 760 mmHg .

Result of Action

Given the lack of specific target and pathway information, it’s difficult to predict the exact effects of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Diethyl-4h-1,2,4-triazol-4-amine. For instance, the compound’s stability could be affected by temperature, as it has a boiling point of 311.6ºC at 760 mmHg . Additionally, the compound’s action and efficacy could potentially be influenced by the pH and the presence of other compounds in the environment .

Propriétés

IUPAC Name |

3,5-diethyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-5-8-9-6(4-2)10(5)7/h3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSFAHFBTFAYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(N1N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277990 | |

| Record name | 3,5-diethyl-4h-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diethyl-4h-1,2,4-triazol-4-amine | |

CAS RN |

6285-28-5 | |

| Record name | NSC5581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-diethyl-4h-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

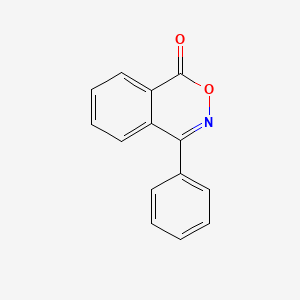

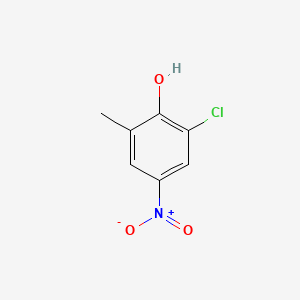

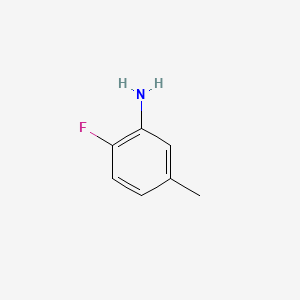

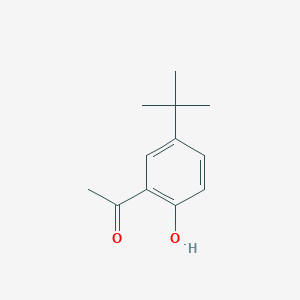

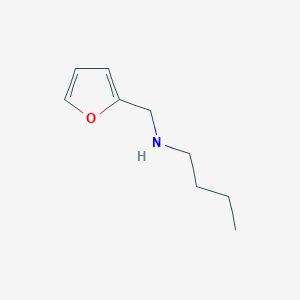

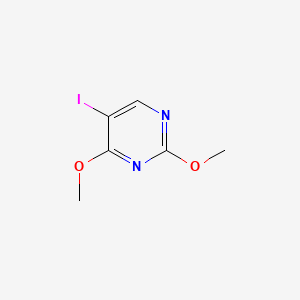

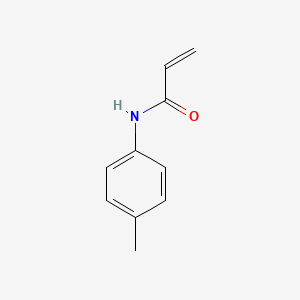

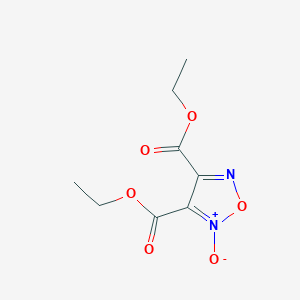

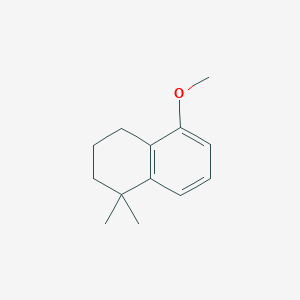

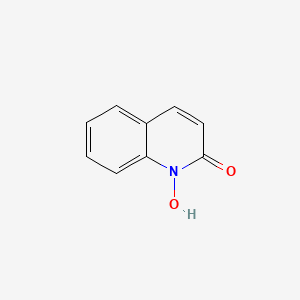

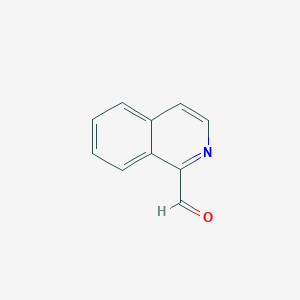

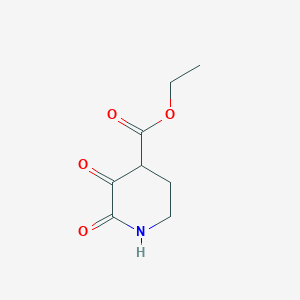

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.